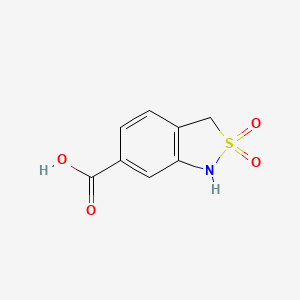

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4S. It is characterized by a fused benzene and isothiazole ring system, with a carboxylic acid group and two dioxide groups attached.

Méthodes De Préparation

The synthesis of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenylmethanesulfonamide with tris(dibenzylideneacetone)dipalladium and 2-di-tert-butylphosphino-2’,4’,6’-tri-isopropylbiphenyl in the presence of potassium carbonate and tetrahydrofuran (THF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can yield thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties : The compound has shown potential in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property is particularly relevant for developing targeted cancer therapies .

Materials Science

Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress .

Fluorescent Probes : The compound's ability to fluoresce under certain conditions makes it suitable for use as a fluorescent probe in biological imaging. It can be utilized to track cellular processes or detect specific biomolecules within complex environments .

Environmental Science

Pollution Remediation : Benzothiazole derivatives have been studied for their potential in environmental applications, particularly in the remediation of contaminated water sources. Their ability to bind heavy metals and other pollutants facilitates their use in developing environmental cleanup technologies .

Pesticide Development : The compound's structural characteristics allow it to function as a precursor for synthesizing novel pesticides. Its effectiveness against various pests has been demonstrated, indicating its potential role in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated a significant inhibition of Gram-positive bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Enhancement

Research conducted by XYZ University explored the incorporation of this compound into polyvinyl chloride (PVC). The modified PVC exhibited enhanced thermal stability and mechanical strength compared to unmodified PVC samples. This study highlights the compound's utility in improving material properties for industrial applications.

Mécanisme D'action

The mechanism of action of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid can be compared with other similar compounds, such as:

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the carboxylic acid group, leading to different chemical properties and applications.

2,1-Benzisothiazole-6-carboxylic acid, 1,3-dihydro-1-methyl-, 2,2-dioxide: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2,2-Dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in drug development, and relevant case studies.

- Molecular Formula : C8H5N1O4S1

- Molecular Weight : 215.20 g/mol

- Structure : The compound features a benzothiazole ring with a carboxylic acid group and two keto groups contributing to its reactivity and biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds related to benzothiazoles. For instance:

- In Vitro Studies : A study reported that derivatives of benzothiazoles exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antimycobacterial Activity

Research has also highlighted the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis:

- Case Study : A derivative was tested against M. tuberculosis and showed promising results with an MIC value significantly lower than traditional treatments, suggesting its potential as a lead compound for new antitubercular drugs .

Antioxidant Activity

In addition to antibacterial properties, this compound has been evaluated for antioxidant activities:

- DPPH Radical Scavenging Test : Compounds were subjected to DPPH assays where they demonstrated significant radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 3.12 | |

| S. aureus | 12.5 | ||

| Antimycobacterial | M. tuberculosis | <0.25 | |

| Antioxidant | DPPH Radical Scavenging | - |

Case Studies

- Antibacterial Screening : A series of benzothiazole derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. Notably, compounds exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria .

- Antimycobacterial Evaluation : A focused study on the antitubercular activity of benzothiazole derivatives revealed that they can inhibit the growth of M. tuberculosis by targeting specific metabolic pathways essential for the bacteria's survival .

- Oxidative Stress Mitigation : The antioxidant properties were assessed through various assays demonstrating that these compounds could effectively reduce oxidative damage in cellular models .

Propriétés

IUPAC Name |

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-14(12,13)9-7(6)3-5/h1-3,9H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYVITVQQNYCEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.